4-tert-butyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-tert-butyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Chemical Reactivity
- Copper-Catalyzed Aminosulfonylation : A copper-catalyzed aminosulfonylation process utilizing tert-butyl peroxybenzoate (TBPB) and XPhos ligand for the synthesis of bioactive 1,3-oxazines demonstrates the versatility of using sulfonyl compounds in complex molecule synthesis (Dong et al., 2021).
- Photodegradation of Benzothiazole Derivatives : Investigation into the ultraviolet photodegradation and photochemical reactivity of benzothiazole derivatives, highlighting their potential environmental impact and degradation pathways (Gáplovský et al., 2000).
Medicinal Chemistry Applications
- Pro-Apoptotic Indapamide Derivatives : The synthesis of indapamide derivatives, including a compound demonstrating significant proapoptotic activity on melanoma cell lines, highlights the therapeutic potential of sulfonyl-containing benzothiazole derivatives in cancer treatment (Yılmaz et al., 2015).
- Anticancer and Antimicrobial Metallopharmaceutical Agents : A study on palladium, gold, and silver complexes with N-heterocyclic carbene ligands derived from benzyl-tert-butylimidazol-2-ylidene shows promising anticancer and antimicrobial activities, demonstrating the potential of such complexes in therapeutic applications (Ray et al., 2007).
Material Science and Catalysis
- Synthesis of Polyamides : Research into the synthesis of polyamides from 4-tert-butylcatechol derivatives, focusing on their thermal stability and solubility, underscores the importance of sulfonyl and benzothiazole units in the development of high-performance polymers (Hsiao et al., 2000).
- Chiral Sulfinamides in Asymmetric Synthesis : The use of tert-butanesulfinamide as a chiral auxiliary in asymmetric synthesis highlights its utility in generating enantiopure compounds, including amines, amino alcohols, and amino acids (Dinér et al., 2014).
Mechanism of Action
Mode of Action
The presence of the tert-butyl group and the benzothiazole ring in the compound suggests that it may interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways , suggesting that this compound could potentially influence these pathways.
Result of Action
The presence of the tert-butyl group and the benzothiazole ring in the compound suggests that it may have a range of potential effects, depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Properties
IUPAC Name |
4-tert-butyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-20(2,3)14-8-6-13(7-9-14)18(23)21-19-22(4)16-11-10-15(27(5,24)25)12-17(16)26-19/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCYFEDMZPAFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.